molecular formula C16H16ClN3O B4554224 N-(5-chloro-2-pyridinyl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide

N-(5-chloro-2-pyridinyl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B4554224
M. Wt: 301.77 g/mol
InChI Key: BYIANUAPIGSXRN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H16ClN3O and its molecular weight is 301.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.0981898 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergic Potential

A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds structurally related to N-(5-chloro-2-pyridinyl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide, were synthesized in the quest for novel antiallergic compounds. Among them, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide exhibited significant antiallergic potency, demonstrating 406 times more potency than astemizole in histamine release assays and considerable inhibitory activity in IL-4 and IL-5 production tests (Menciu et al., 1999).

Cardiovascular, Neuroprotective, and Cytostatic Activities

Pyridazino(4,5-b)indole-1-acetamide compounds, related to the compound of interest, have shown diverse biological activities. These include cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects, highlighting their potential in various therapeutic areas (Habernickel, 2002).

Opioid Agonist Properties

Related N-acyl, N-alkyl acetamides, structurally similar to this compound, have been evaluated as opioid kappa agonists. These compounds, particularly those with specific aryl groups at key positions, exhibited potent opioid agonist properties and analgesic effects in various models (Barlow et al., 1991).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibition

Studies on analogs structurally related to the compound have explored their role in inhibiting PI3Kα and mTOR, which are crucial in cancer progression and other diseases. Modifications to these compounds were made to enhance metabolic stability while retaining in vitro and in vivo efficacy (Stec et al., 2011).

Anticancer Properties

Compounds based on N-pyridinyl or N-aryl-2-(1-benzylindol-3-yl)glyoxamide skeletons, which are structurally related to this compound, have been synthesized and evaluated for their cytotoxic properties. These compounds, including N-(pyridin-4-yl) acetamide derivatives, displayed significant cytotoxicity against various cancer cell lines, suggesting their potential as antitumor agents (Marchand et al., 2009).

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-11-8-12-4-2-3-5-14(12)20(11)10-16(21)19-15-7-6-13(17)9-18-15/h2-7,9,11H,8,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIANUAPIGSXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloro-2-pyridinyl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide
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N-(5-chloro-2-pyridinyl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide
Reactant of Route 3
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N-(5-chloro-2-pyridinyl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide
Reactant of Route 4
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N-(5-chloro-2-pyridinyl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide
Reactant of Route 5
N-(5-chloro-2-pyridinyl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-pyridinyl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide

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